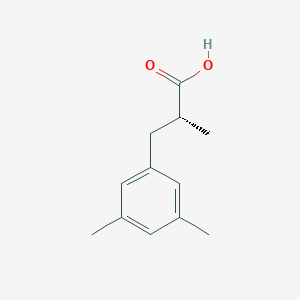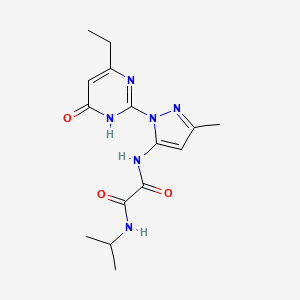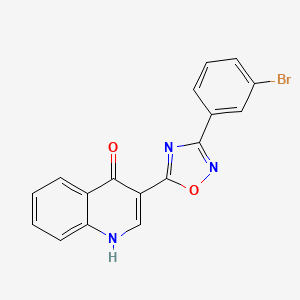
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid, also known as Dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. Dexibuprofen is the R-enantiomer of ibuprofen and is known to have better pharmacological properties than its S-enantiomer.
Mechanism of Action
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX-1 and COX-2 are two isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed in most tissues and is involved in the maintenance of normal physiological functions, while COX-2 is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid selectively inhibits the activity of COX-2, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is rapidly absorbed after oral administration and has a half-life of approximately 2-3 hours. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is metabolized in the liver and excreted in the urine. It has been shown to be well-tolerated and has a low incidence of adverse effects.
Advantages and Limitations for Lab Experiments
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive and has a low incidence of adverse effects. However, (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has some limitations for lab experiments. It is a chiral compound, which means that it exists in two mirror-image forms, known as enantiomers. This can complicate experiments that require the use of a single enantiomer. Additionally, (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has a relatively short half-life, which can limit its usefulness in long-term experiments.
Future Directions
For the study of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid include its potential use in the treatment of neurodegenerative diseases and the development of new synthesis methods.
Synthesis Methods
The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid involves the resolution of racemic ibuprofen using chiral resolving agents. The most commonly used method is the formation of diastereomeric salts with chiral amines. The R-enantiomer is selectively crystallized from the mixture, resulting in the isolation of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Scientific Research Applications
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. (2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid is also known to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-9(2)6-11(5-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEQHPIGYPNWDM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)






![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2466859.png)

